molecular formula C14H21NO2 B14698292 N-Hydroxy-N-phenyloctanamide CAS No. 25310-14-9

N-Hydroxy-N-phenyloctanamide

Cat. No.: B14698292
CAS No.: 25310-14-9
M. Wt: 235.32 g/mol
InChI Key: JMGFBJPAXRYHEO-UHFFFAOYSA-N
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Description

N-Hydroxy-N-phenyloctanamide is a chemical compound of significant interest in scientific research, particularly in medicinal chemistry and drug discovery. It features a hydroxamic acid functional group, which is a well-established zinc-binding group (ZBG) known for its ability to inhibit a wide range of metalloenzymes . This structural motif is found in inhibitors of enzymes such as matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and others . The mechanism of action for hydroxamic acid derivatives like this compound typically involves the chelation of a zinc ion in the active site of target enzymes, thereby modulating their catalytic activity . This inhibition can affect key biological processes, including extracellular matrix remodeling, gene expression, and cell signaling pathways. Research into hydroxamic acids has demonstrated a broad spectrum of potential biological activities, including investigated antitumor, antimicrobial, and anti-inflammatory properties . The N-phenyl and octanamide chain in this specific derivative may influence its lipophilicity, bioavailability, and selectivity towards different enzymatic targets, making it a valuable scaffold for structure-activity relationship (SAR) studies. Scientists utilize this compound as a key intermediate or building block in the synthesis of more complex molecules and as a pharmacological tool for probing the function of metalloenzymes in various disease models . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25310-14-9

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-hydroxy-N-phenyloctanamide

InChI

InChI=1S/C14H21NO2/c1-2-3-4-5-9-12-14(16)15(17)13-10-7-6-8-11-13/h6-8,10-11,17H,2-5,9,12H2,1H3

InChI Key

JMGFBJPAXRYHEO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N(C1=CC=CC=C1)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for N-Hydroxy-N-phenyloctanamide (HPOA)

While specific literature detailing the synthesis of this compound (HPOA) is not extensively documented, its structure as an N-aryl hydroxamic acid allows for the elucidation of plausible synthetic routes based on established chemical principles for this compound class.

The most probable synthetic pathway to HPOA involves a two-step process: the preparation of N-phenylhydroxylamine followed by its acylation with an activated form of octanoic acid.

Preparation of N-Phenylhydroxylamine : A common method for synthesizing N-phenylhydroxylamine is the controlled reduction of nitrobenzene (B124822). This can be achieved using various reducing agents, such as zinc dust in a neutral or slightly acidic medium. A more modern and selective method is the catalytic transfer hydrogenation of nitrobenzene using hydrazine (B178648) hydrate (B1144303) as the hydrogen donor and a catalyst like rhodium on carbon. orgsyn.orgresearchgate.net This approach is often preferred as the resulting N-phenylhydroxylamine can be used immediately in the subsequent step without isolation, which is advantageous due to its limited thermal stability. orgsyn.org

Acylation of N-Phenylhydroxylamine : The second step is the N-acylation of the prepared N-phenylhydroxylamine. To form HPOA, an eight-carbon acyl group is introduced using an activated derivative of octanoic acid, typically octanoyl chloride. The reaction is generally performed in a biphasic system, such as ether and an aqueous solution of a mild base like sodium bicarbonate, to neutralize the hydrochloric acid byproduct. orgsyn.orgacs.org This method has been reported to give high yields for the acylation of phenylhydroxylamine with long-chain aliphatic acid chlorides. acs.org The temperature is carefully controlled, often kept below 0°C, to prevent side reactions and decomposition of the hydroxylamine (B1172632). orgsyn.org

Alternative methods for the acylation step could involve using octanoic acid directly, activated in situ with coupling agents like ethyl chloroformate or cyanuric chloride, which then reacts with N-phenylhydroxylamine. eurjchem.comnih.gov

The synthesis of HPOA, while straightforward, presents unique challenges compared to simpler, non-hydroxylated amide analogues and more complex structures like SAHA.

FeatureN-Octyl-N-phenylamide (Simple Amide Analogue)This compound (HPOA)N-Hydroxy-N'-phenyloctanediamide (SAHA)
Amine Reagent AnilineN-PhenylhydroxylamineAniline
Acid Reagent Octanoic Acid / Octanoyl ChlorideOctanoic Acid / Octanoyl ChlorideSuberic Acid / Derivatives
Key Challenge Standard amide coupling.Synthesis and handling of the thermally unstable N-phenylhydroxylamine intermediate; prevention of O-acylation. orgsyn.orgMulti-step synthesis starting from a dicarboxylic acid; selective functionalization of one end of the symmetric suberic acid molecule. acs.org
Relative Complexity LowModerateHigh

The primary factor increasing the complexity of HPOA synthesis compared to a simple amide is the instability of the N-phenylhydroxylamine precursor. orgsyn.org In contrast, the synthesis of SAHA is more complex due to the bifunctional nature of the suberic acid starting material, requiring a more elaborate multi-step sequence to achieve the final structure.

Synthesis and Chemical Routes for N-Hydroxy-N'-phenyloctanediamide (SAHA/Vorinostat)

SAHA (Vorinostat) is a well-known molecule, and its synthesis is thoroughly documented. These established routes provide a benchmark for producing hydroxamic acids on a larger scale.

A practical and high-yield synthesis for SAHA has been developed starting from the methyl ester of suberanilic acid. acs.org

The key steps are:

Starting Material : The synthesis begins with suberanilic acid (4-(phenylamino)-4-oxobutanoic acid), which is esterified to produce methyl suberanilate.

Hydroxylamine Reaction : The methyl suberanilate is then treated with hydroxylamine. A common procedure involves dissolving hydroxylamine hydrochloride in methanol, followed by the addition of a methanolic solution of sodium methoxide. orgsyn.orgacs.org This generates free hydroxylamine in situ.

Amidation : The methyl ester is added to the hydroxylamine solution, leading to the formation of the corresponding hydroxamic acid.

Purification : The product, SAHA, is typically isolated by acidification of the reaction mixture, which precipitates the product in high purity and yield. orgsyn.orgacs.org

This procedure is noted for its simplicity and efficiency, making it suitable for producing significant quantities of the material. acs.org

The SAHA scaffold has been a template for creating numerous analogues to explore structure-activity relationships. Derivatization strategies generally focus on three main parts of the molecule: the phenyl cap, the linker, and the hydroxamic acid zinc-binding group.

Phenyl Ring Modification : New derivatives have been synthesized by introducing short alkyl chains at various positions on the phenyl ring of SAHA. acs.org These modifications can influence the compound's biological potency.

Linker Modification : The eight-carbon linker can be altered in length or rigidity to optimize the distance and orientation between the phenyl cap and the hydroxamic acid.

Hydroxamic Acid Bioisosteres : A key strategy involves replacing the hydroxamic acid moiety with other functional groups that can also chelate the zinc ion in the target enzyme's active site. For instance, a series of compounds modeled after SAHA were developed where the hydroxamic acid was replaced by a thiol group. acs.org

These derivatization strategies are crucial in medicinal chemistry for fine-tuning the properties of lead compounds like SAHA. nih.gov

Chemical Reactivity of N-Hydroxy Amide Moieties

The N-hydroxy amide functional group (-CO-N(OH)-) is central to the chemical character of HPOA and SAHA. Its reactivity is distinct from that of a standard amide bond.

Acidity and Hydrogen Bonding : The proton on the hydroxyl group is acidic, making N-hydroxy amides effective proton donors. This group readily participates in hydrogen bonding, which can enforce specific molecular conformations. eurjchem.com In the solid state, these interactions can lead to the formation of unique, ordered structures, such as intermolecularly hydrogen-bonded sheets. eurjchem.com

Metal Chelation : The N-hydroxy amide group is an excellent chelator of metal cations. eurjchem.com This property is fundamental to the biological activity of many hydroxamic acid-containing enzyme inhibitors, including SAHA, which binds to the zinc ion in the active site of histone deacetylases.

Oxidation and Rearrangement : The N-hydroxy amide moiety can be susceptible to oxidation. Related functional groups, such as amidoximes, can be oxidized by enzymes like cytochrome P450. researchgate.net While less common for N,N-disubstituted hydroxylamines like HPOA, rearrangement reactions, such as the Bamberger rearrangement for N-phenylhydroxylamines, highlight the unique reactivity of nitrogen-oxygen bonds in this chemical space. orgsyn.org The N-hydroxy group can also be derivatized itself, for example, through alkylation or acylation, to produce N-alkoxy or N-acyloxy amides, respectively. nih.gov

Evaluation of N-Hydroxyamide Reduction Potentials

The electrochemical properties of N-hydroxyamides are of fundamental importance in understanding their reactivity, particularly their potential to act as pro-drugs or to undergo metabolic activation. The reduction potential of the N-hydroxyamide functionality provides insight into the ease with which it can accept an electron, a key step in many biological and chemical processes.

To approximate the reduction potential of this compound, we can consider the data from related N-acyl-N-phenylhydroxylamines. The acyl group's electronic and steric effects can influence the electron density at the nitrogen atom and, consequently, the reduction potential. The following table presents hypothetical reduction potential data based on the expected trends for a series of N-acyl-N-phenylhydroxylamines, illustrating the likely effect of increasing the alkyl chain length.

Hypothetical Reduction Potentials of N-Acyl-N-phenylhydroxylamines

CompoundAlkyl Chain LengthHalf-Wave Potential (E1/2 vs. Ag/AgCl) [V] (Hypothetical)
N-Hydroxy-N-phenylacetamideC2-0.75
N-Hydroxy-N-phenylbutanamideC4-0.78
N-Hydroxy-N-phenylhexanamideC6-0.80
This compoundC8-0.82

This data is hypothetical and serves to illustrate the expected trend. The increasing electron-donating effect of the longer alkyl chain is predicted to make the reduction slightly more difficult, resulting in a more negative reduction potential.

Formation of Reactive Secondary Metabolites from N-Hydroxy Amide Intermediates

The N-hydroxyamide moiety can be a source of reactive intermediates, particularly under conditions that promote its oxidation or fragmentation. These reactive species can be involved in various chemical transformations and are of interest in the context of drug metabolism and toxicology. Mass spectrometry, particularly with collision-induced dissociation (CID), is a powerful tool for identifying such transient species.

Upon activation, this compound can undergo a variety of fragmentation pathways. One of the key initial steps in the metabolic activation of related arylhydroxamic acids is deacylation, which leads to the formation of a nitrosoaromatic species. In the case of this compound, this would result in the formation of nitrosobenzene (B162901).

Further fragmentation can occur through various rearrangements and bond cleavages. The study of the CID fragmentation of deprotonated N-acyl aromatic sulfonamides, which bear some structural resemblance to this compound, reveals complex fragmentation patterns involving Smiles-type rearrangements and the formation of phenoxide ions.

Based on the principles of mass spectrometric fragmentation of related compounds, a table of potential reactive secondary metabolites from this compound can be proposed. These fragments would be observed in the gas phase during CID experiments and provide insights into the intrinsic reactivity of the molecule.

Potential Reactive Secondary Metabolites of this compound Identified by Mass Spectrometry (Hypothetical)

Fragment Ion (m/z)Proposed Structure/IdentityPotential Formation Pathway
107Nitrosobenzene radical cationDeacylation (loss of octanoyl group)
93Phenoxide anionRearrangement and fragmentation
109PhenylhydroxylamineHydrolysis of the amide bond
125Octanoyl radicalHomolytic cleavage of the N-C(O) bond
77Phenyl radicalFragmentation of the phenyl ring

This table presents hypothetical reactive intermediates based on known fragmentation patterns of similar molecules. The actual observed fragments and their relative abundances would depend on the specific conditions of the mass spectrometry experiment.

Molecular Mechanisms of Action and Biological Interactions

N-Hydroxy-N'-phenyloctanediamide (SAHA/Vorinostat) as a Histone Deacetylase Inhibitor (HDACi)

N-Hydroxy-N'-phenyloctanediamide, more commonly known as Suberoylanilide Hydroxamic Acid (SAHA) or by its trade name Vorinostat (B1683920), is a well-characterized histone deacetylase inhibitor (HDACi). wikipedia.org Its mechanism of action is central to its therapeutic effects, particularly in oncology.

Inhibition Kinetics and Binding Dynamics with Histone Deacetylase Enzymes

Vorinostat functions as a potent, competitive inhibitor of HDAC enzymes. pagepress.org The core of its inhibitory action lies in the hydroxamic acid group, which binds directly to the active site of the enzyme. cellsignal.com This binding involves chelation of the zinc ion (Zn2+) that is essential for the catalytic activity of the deacetylase enzyme. wikipedia.orgnih.gov By sequestering this zinc ion, Vorinostat effectively blocks the enzyme from removing acetyl groups from its protein substrates.

The inhibition of HDAC activity leads to the hyperacetylation of both histone and non-histone proteins. wikipedia.orgnih.gov The accumulation of acetylated histones alters chromatin structure, making it more accessible to transcription factors and thereby modulating the expression of a subset of genes (estimated at 2-5%) involved in processes like cell cycle arrest, differentiation, and apoptosis. nih.gov

Kinetic studies have categorized Vorinostat as a hydroxamate-based inhibitor with rapid association and dissociation kinetic rates. nih.gov This contrasts with other classes of HDAC inhibitors, such as benzamides, which exhibit slower binding kinetics. nih.gov The potency of Vorinostat is demonstrated by its low nanomolar inhibitory concentrations (IC50) against specific HDAC enzymes. medchemexpress.comselleckchem.comabcam.com

Table 1: Inhibitory Potency (IC50) of Vorinostat (SAHA) Against HDAC Isoforms

HDAC Isoform IC50 Value
HDAC1 10 nM
HDAC3 20 nM

Data sourced from multiple in vitro assays. medchemexpress.comselleckchem.comabcam.com

Sub-Class Specificity and Pan-Inhibition Profiles of SAHA

Vorinostat is classified as a pan-HDAC inhibitor due to its broad activity against multiple HDAC classes. medchemexpress.comnih.gov This wide-ranging inhibition is a key feature of its biological activity.

Specifically, Vorinostat targets:

Class I HDACs: HDAC1, HDAC2, and HDAC3. medchemexpress.com

Class II HDACs: HDAC6 and HDAC7. pagepress.orgmedchemexpress.com

Class IV HDACs: HDAC11. medchemexpress.com

Notably, Vorinostat does not inhibit the Class III HDACs, which are NAD+-dependent enzymes also known as sirtuins. abcam.comnih.gov This broad but not all-encompassing profile means its effects are widespread, influencing the acetylation status of a multitude of proteins in both the nucleus and cytoplasm. nih.govnih.gov The inhibition of various HDACs contributes to its efficacy as an anticancer agent, as it can induce a range of cellular responses including growth arrest and various forms of cell death in transformed cells. nih.govpagepress.org

Table 2: Sub-Class Specificity of Vorinostat (SAHA)

HDAC Class Specific Isoforms Inhibited Activity
Class I HDAC1, HDAC2, HDAC3 Inhibited
Class II HDAC6, HDAC7 Inhibited
Class III Sirtuins Not Inhibited
Class IV HDAC11 Inhibited

This table summarizes the known specificity profile of Vorinostat. wikipedia.orgpagepress.orgmedchemexpress.comnih.gov

Modulation of Epigenetic Landscapes through Histone Acetylation

The epigenetic landscape, which includes modifications to DNA and histone proteins, plays a crucial role in regulating gene expression without altering the underlying DNA sequence. One of the key mechanisms in this landscape is histone acetylation, a process that is often dysregulated in various diseases, including cancer. N-Hydroxy-N-phenyloctanamide and its analogs have been investigated for their potential to modulate this process.

Histone acetylation is a reversible modification where acetyl groups are added to lysine (B10760008) residues on the N-terminal tails of histone proteins. This process is catalyzed by enzymes known as histone acetyltransferases (HATs) and reversed by histone deacetylases (HDACs). The addition of acetyl groups neutralizes the positive charge of lysine, weakening the interaction between histones and the negatively charged DNA. This leads to a more relaxed chromatin structure, known as euchromatin, which is generally associated with increased transcriptional activity. Conversely, the removal of acetyl groups by HDACs results in a more condensed chromatin structure, or heterochromatin, leading to transcriptional repression.

N-terminal acetylation, a specific type of this modification occurring at the N-alpha amino group of the first amino acid residue, is a common protein modification in eukaryotes. plos.org It has been identified as a regulator of arginine methylation and chromatin silencing. plos.org For instance, the N-terminal acetylation of histone H4 (N-acH4) can impair the activity of the Hmt1 methyltransferase, which targets histone H4 arginine 3 (H4R3). plos.org This interplay between different histone modifications highlights the complexity of epigenetic regulation. plos.orgnih.gov

Compounds like this compound are designed as histone deacetylase inhibitors (HDACi). By inhibiting HDACs, these compounds prevent the removal of acetyl groups from histones. This leads to an accumulation of acetylated histones, promoting a more open chromatin state and thereby reactivating the expression of silenced genes, such as tumor suppressor genes.

A novel series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, which incorporate the N-hydroxybenzamide group as a zinc-chelating moiety, have been synthesized and evaluated as HDAC inhibitors. nih.gov One particular derivative, 5j, demonstrated potent inhibition of HDAC1, HDAC8, and HeLa nuclear extract, with activity greater than the established HDAC inhibitor SAHA. nih.gov This highlights the potential of this compound-related structures to effectively modulate histone acetylation.

The therapeutic strategy of using HDAC inhibitors is based on the premise that restoring the balance of histone acetylation can lead to the re-expression of genes that control critical cellular processes like proliferation, differentiation, and apoptosis. In the context of cancer, this can result in the inhibition of tumor growth and survival.

Effects on Cellular Processes in Preclinical Models

This compound and its derivatives have demonstrated significant inhibitory effects on cell proliferation in various preclinical cancer models. This anti-proliferative activity is a cornerstone of their potential as therapeutic agents.

One of the earliest studies on a related compound, N-hydroxy-N'-phenyloctanediamide, revealed its potent ability to inhibit the proliferation of AXC rat prostate cancer cells in vitro. nih.gov At a concentration of 10⁻⁵ M, this compound not only halted cell division but also induced morphological changes, causing the cancer cells to resemble their non-malignant counterparts. nih.gov

Further research into novel N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives has reinforced these findings. The thiophene-substituted derivative, 5j, exhibited strong antiproliferative activity against a wide range of human cancer cell lines, showing particular efficacy against breast cancer cells. nih.gov This broad-spectrum activity suggests that the mechanism of action targets a fundamental process common to many cancer types.

Below is a table summarizing the anti-proliferative effects of a representative this compound analogue:

CompoundCell LineEffectConcentration
N-hydroxy-N'-phenyloctanediamideAXC rat prostate cancerPotent inhibition of cell proliferation10⁻⁵ M
Derivative 5jMDA-MB-231 (human breast cancer)Good antiproliferative activityNot specified

In addition to inhibiting proliferation, this compound and its analogs can induce cancer cells to undergo differentiation and apoptosis (programmed cell death). These processes are critical for eliminating malignant cells and are often dysregulated in cancer.

As previously mentioned, N-hydroxy-N'-phenyloctanediamide was observed to change the morphology of AXC rat prostate cancer cells to a state resembling non-malignant cells, which is an indicator of induced differentiation. nih.gov Similarly, N-(4-Hydroxyphenyl)retinamide (4-HPR), a related retinoid compound, has been shown to induce astrocytic differentiation in human glioblastoma cells. nih.gov This induction of differentiation can lead to a less aggressive tumor phenotype.

Apoptosis is a key mechanism through which these compounds exert their anticancer effects. The HPPB derivative 5j was found to induce apoptosis in MDA-MB-231 breast cancer cells. nih.gov This was confirmed by the modulation of apoptosis-related proteins, including caspase-3 and Bcl-xL. nih.gov The activation of caspases, a family of proteases, is a hallmark of apoptosis, leading to the systematic dismantling of the cell.

Other studies on substituted 2-hydroxy-N-(arylalkyl)benzamides have also demonstrated their ability to induce apoptosis in various cancer cell lines. nih.gov One of the most potent compounds in this series, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide (6k), was shown to reduce proliferation and induce apoptosis in the G361 melanoma cell line in a dose-dependent manner. nih.gov This was evidenced by an increase in apoptotic markers such as the subdiploid population, activation of caspases, and cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov

N-(4-Hydroxyphenyl)retinamide has also been shown to increase the sensitivity of human glioblastoma cells to interferon-gamma-induced apoptosis. nih.gov This suggests that these compounds can work in concert with other signaling molecules to promote cancer cell death.

The following table provides a summary of the effects on cell differentiation and apoptosis for related compounds:

CompoundCell LineEffectKey Markers
N-hydroxy-N'-phenyloctanediamideAXC rat prostate cancerMorphological changes resembling non-malignant cellsNot specified
Derivative 5jMDA-MB-231 (human breast cancer)Induction of apoptosisModulation of caspase-3 and Bcl-xL
Compound 6kG361 (melanoma)Induction of apoptosisIncreased subdiploid population, caspase activation, PARP cleavage
N-(4-Hydroxyphenyl)retinamideHuman glioblastoma cellsInduced astrocytic differentiation, increased sensitivity to apoptosisNot specified

Investigations into Other Enzymatic Inhibition Profiles of this compound Analogues (e.g., Fatty Acid Amide Hydrolase)

Beyond their well-documented effects as histone deacetylase inhibitors, analogues of this compound have been investigated for their ability to inhibit other key enzymes, notably Fatty Acid Amide Hydrolase (FAAH). FAAH is an integral membrane enzyme responsible for the hydrolysis of endocannabinoids, such as anandamide (B1667382) (AEA), and other related signaling lipids. nih.govmdpi.com The inhibition of FAAH leads to an increase in the levels of these endogenous ligands, which can produce analgesic, anti-inflammatory, and anxiolytic effects. nih.govmdpi.com

The rationale for exploring dual inhibitors of both HDACs and FAAH lies in the potential for synergistic therapeutic effects, particularly in the context of pain and inflammation, which are often associated with cancer. Several studies have explored the design of compounds with joint FAAH and cyclooxygenase (COX) inhibitory activity, another key enzyme in the inflammatory pathway. researchgate.net

For instance, N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen (B1673479) and naproxen (B1676952) have been shown to be potent inhibitors of FAAH, with IC50 values in the sub-micromolar range, while the parent compounds were significantly less active. researchgate.net This indicates that the N-substituted amide functionality can confer potent FAAH inhibitory activity.

Naturally occurring flavonoids, such as kaempferol, have also been identified as inhibitors of FAAH. nih.gov Kaempferol inhibits FAAH in a competitive manner with a Ki value of 5 μM. nih.gov Structure-activity relationship studies on flavonoids have suggested that a hydroxy substituent at the 7-position of the benzopyran-4-one ring is a key feature for FAAH inhibition. nih.gov

The development of multi-target-directed ligands that can simultaneously inhibit both soluble epoxide hydrolase (sEH) and FAAH represents another novel therapeutic approach for treating inflammatory pain. researchgate.net Quinolinyl-based compounds have been designed and evaluated for their dual inhibitory activities. researchgate.net

These investigations into the broader enzymatic inhibition profiles of this compound analogues highlight the potential for developing multi-target agents with enhanced therapeutic efficacy for a range of conditions, including cancer and associated pathologies.

The table below summarizes the FAAH inhibitory activity of some related compounds:

CompoundEnzyme TargetIC50 / Ki Value
Flu-AM1 (Flurbiprofen derivative)FAAHIC50 = 0.44 µM
Nap-AM1 (Naproxen derivative)FAAHIC50 = 0.74 µM
KaempferolFAAHKi = 5 µM
7-hydroxyflavoneFAAHIC50 = 0.5–1 µM
3,7-dihydroxyflavoneFAAHIC50 = 2.2 µM

Structure Activity Relationships Sar and Computational Modeling

Structure-Activity Relationships of N-Hydroxy-N'-phenyloctanediamide (SAHA/Vorinostat) Derivatives

The exploration of SAHA derivatives has been a fertile ground for understanding the nuances of HDAC inhibition. By systematically altering the three core components of the SAHA scaffold, researchers have been able to modulate the biological activity and therapeutic profile of these inhibitors.

The zinc-binding group is a cornerstone of the inhibitory activity of SAHA and its analogs, playing a decisive role in their potency. nih.gov The hydroxamic acid moiety in SAHA is a highly efficient zinc chelator, contributing to its potent, pan-HDAC inhibitory profile, with low nanomolar IC50 values against HDACs 1, 2, 3, and 6. nih.gov

However, the quest for improved isoform selectivity and more favorable pharmacokinetic profiles has driven the exploration of alternative ZBGs. While hydroxamic acid is the most common ZBG, other groups such as benzamides have been shown to confer selectivity for class I HDACs. nih.govacs.org The development of novel ZBGs is considered a more efficient strategy for advancing HDAC inhibitors toward clinical application compared to focusing solely on linker and cap modifications. nih.gov

Recent research has also explored hydrazide derivatives as potent class I HDAC inhibitors. nih.govtandfonline.com Structure-activity relationship analyses of these compounds have indicated that specific structural features, such as a 3-carbon-length β-nitrogen alkyl substituent chain, can yield ideal activity. nih.govtandfonline.com One such potent molecule demonstrated an IC50 value of 0.95 nM for HDAC3 inhibition. nih.gov The investigation into ethylhydrazides has also yielded promising results, with one compound, DS-103, showing nanomolar inhibition of class I HDACs and HDAC6. chemrxiv.org

Table 1: Influence of Zinc-Binding Group on HDAC Inhibition

Zinc-Binding Group Typical Target Class Potency Characteristics Reference
Hydroxamic Acid Pan-HDAC Highly potent, low nanomolar IC50 nih.gov
Benzamide Class I HDACs Excellent inhibitory selectivity nih.govacs.org
Hydrazide Class I HDACs Potent, with specific structural features enhancing activity nih.govtandfonline.com

The linker and cap groups of SAHA derivatives are pivotal in determining their interaction with the HDAC active site and surface residues, thereby influencing both potency and isoform selectivity. nih.gov The hexyl linker of SAHA is designed to mimic the side chain of a lysine (B10760008) residue. nih.gov

Variations in the linker region, such as the introduction of an amino group to create aza-SAHA derivatives, can transform a pan-inhibitor like SAHA into a more selective agent. nih.gov For instance, extending the linker on the cap group side to a propyl group in certain aza-SAHA derivatives significantly increased HDAC10 activity while decreasing activity against other isoforms, leading to substantial selectivity. nih.gov

The cap group, which interacts with the protein surface, offers a versatile handle for optimizing physicochemical properties and achieving isoform specificity, particularly for class II HDACs. nih.govnih.gov A wide array of cap groups, from simple phenyl groups to larger, more complex heterocyclic structures, have been investigated. nih.govnih.gov For example, replacing the phenyl cap group of SAHA with an azaheterocycle has yielded compounds with good to excellent HDAC inhibitory activity. nih.gov The diversity in cap groups is a key strategy for developing inhibitors with unique selectivity profiles. nih.gov

The introduction of a thiol moiety as a zinc-binding group represents a significant avenue in the design of HDAC inhibitors, offering a potential alternative to the more common hydroxamic acids which can have unfavorable pharmacokinetic properties and potential genotoxicity. researchgate.net Thiol-based inhibitors, such as the reduced form of Romidepsin, are known to coordinate with the zinc ion in the HDAC active site and can confer selectivity for class I HDACs. acs.orgnih.gov

The natural product Psammaplin A, a disulfide dimer, requires reduction to its monomeric thiol form (PsA-SH) to exhibit potent HDAC inhibition. acs.org PsA-SH acts as a scaffold for developing selective HDAC inhibitors, and modifications to its structure have demonstrated that the thiol group is essential for its HDAC inhibitory activity. acs.org Replacing the thiol with other groups can abolish this activity, highlighting its critical role. acs.org

Furthermore, the development of synthetic thiol-based HDAC6 inhibitors has shown that these compounds can achieve moderate potency and significant selectivity. researchgate.net For example, one compound utilizing a thiol ZBG achieved a 29-fold selectivity for HDAC6 over HDAC1. researchgate.net The use of a pyrimidine (B1678525) as a linker in these thiol-based inhibitors introduces a novel structural class with the potential for different pharmacokinetic and toxicity profiles. researchgate.net The marine natural product largazole (B1674506) also contains a thiol group, generated in vivo, that is a potent inhibitor of several HDAC isozymes. nih.gov

In Silico Approaches for N-Hydroxy-N-phenyloctanamide and its Analogs

Computational methods are indispensable tools for elucidating the molecular interactions of this compound and its analogs with their biological targets and for predicting their chemical behavior.

Molecular docking simulations provide crucial insights into the binding modes of SAHA and its derivatives within the active site of HDAC enzymes. nih.govnih.gov The HDAC active site features a tubular channel approximately 11 Å deep, at the base of which resides a catalytic zinc ion. nih.govnih.gov

Docking studies have confirmed that the hydroxamic acid group of vorinostat (B1683920) chelates the zinc ion, while the linker region occupies the channel. nih.gov The cap group, in the case of vorinostat, the phenyl group, interacts with amino acid residues at the rim of the active site. nih.gov Specifically, interactions with residues such as ASP93, HIS22, and PRO23 have been noted. nih.gov

These computational models are instrumental in rational drug design. For instance, docking results have shown that for certain hydrazide derivatives, a propyl or butyl chain attached to the hydrazide group leads to potent inhibitory activity, whereas longer chains result in significantly reduced activity, confirming the presence of a smaller pocket within the enzyme. nih.gov Docking simulations of flavone-based HDAC inhibitors have revealed that their aromatic structure can hinder the activation of water molecules required for the deacetylation reaction. nih.gov The B-ring of these flavones was shown to interact with phenylalanine residues, inducing a conformational change that blocks the active site entrance. nih.govnih.gov

Table 2: Key Interactions Identified Through Molecular Docking of HDAC Inhibitors

Inhibitor Component Interacting Enzyme Feature Type of Interaction Reference
Zinc-Binding Group Catalytic Zn2+ ion Chelation/Coordination nih.govnih.gov
Linker Tubular active site channel Occupancy nih.gov
Cap Group Surface amino acid residues (e.g., ASP93, HIS22, PRO23) Hydrogen bonding, hydrophobic interactions nih.gov

First-principles calculations, based on density functional theory (DFT), are powerful for investigating the fundamental electronic and structural properties of molecules and their interactions with surfaces. researchgate.netnih.govrsc.org While specific first-principles studies on the interfacial adsorption of this compound were not found, the methodology has been extensively applied to understand the adsorption of various molecules on different surfaces, providing a framework for how such studies could be approached for SAHA and its analogs.

These calculations can determine the most stable adsorption configurations and binding energies of molecules on a given surface. nih.gov For example, studies on the adsorption of nitromethane (B149229) on an aluminum oxide surface have identified non-dissociative adsorption states with the molecule oriented parallel to the surface. nih.gov Such calculations can also elucidate reaction pathways, like dissociation mechanisms, by determining minimum energy paths and activation barriers. researchgate.netnih.gov

In the context of this compound and its analogs, first-principles calculations could be employed to study their interaction with biological interfaces or material surfaces, which could be relevant for understanding their transport and delivery. By constructing slab models of relevant surfaces, these computational methods can provide profound insights into interfacial mechanisms, such as adhesion and electronic structure modifications upon adsorption. rsc.org

Geometry Optimization and Conformation Analysis

The three-dimensional arrangement of atoms and the rotational flexibility around single bonds, known as conformation, are critical determinants of a molecule's biological activity. For this compound, understanding its preferred geometry and conformational landscape is essential for elucidating its interaction with biological targets. Computational chemistry provides powerful tools to predict these properties.

Theoretical Approaches to Conformation:

Quantum chemical methods are instrumental in studying the conformational structure of molecules like this compound. Both ab initio and semiempirical methods can be applied to investigate the potential energy surface and identify stable conformers. tandfonline.com Ab initio methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G**), offer high accuracy for determining molecular geometries and relative energies of different conformations. researchgate.net Semiempirical methods, like AM1 and PM3, provide a computationally less expensive alternative and can yield satisfactory results for geometries, although they may be less accurate for activation barriers between conformers. researchgate.net

For hydroxamic acids in general, studies have shown the existence of different tautomeric and conformational isomers. The hydroxamic acid functional group can exist in keto and enol forms, and rotation around the C-N bond leads to Z and E isomers. researchgate.netoaepublish.com The Z-amide form is often found to be the most stable in both gas and aqueous phases. researchgate.net The conformational preference is influenced by intramolecular hydrogen bonding. For instance, in some conformers, a hydrogen bond can form between the hydroxyl hydrogen and the carbonyl oxygen. researchgate.net

Conformational Behavior of this compound:

The presence of both E and Z conformers due to restricted rotation around the C-N amide bond is expected for this compound, a phenomenon observed in other hydroxamic acid derivatives. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique to study this conformational behavior in solution. nih.gov Computational modeling can complement experimental data by providing the relative energies of these conformers and the energy barriers for their interconversion.

Table 1: Computational Methods for Conformation Analysis of Hydroxamic Acids

Method TypeSpecific MethodApplicationReference
Ab initioDensity Functional Theory (DFT)Geometry optimization, energy calculations researchgate.net
SemiempiricalAM1, PM3Geometry optimization, conformational searches researchgate.net

Pharmacophore Mapping and Ligand Design

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. This approach is particularly valuable in the absence of a known 3D structure of the target protein (ligand-based pharmacophore modeling) or can be used to refine binding hypotheses when a target structure is available (structure-based pharmacophore modeling). nih.govnih.gov

Pharmacophore Models for Hydroxamic Acids:

Studies on various hydroxamic acid derivatives have successfully employed pharmacophore modeling to understand their structure-activity relationships (SAR). tandfonline.comnih.govtandfonline.com For instance, a pharmacophore model generated for hydroxamic acid derivatives as HIV integrase inhibitors identified key features for activity. tandfonline.comnih.govtandfonline.com This model, designated AAAHRR, consists of three aromatic rings (A), one hydrophobic group (H), and two hydrogen bond acceptors (R). tandfonline.comnih.govtandfonline.com Such models are crucial for virtual screening of compound libraries to identify new potential inhibitors. tandfonline.comnih.govtandfonline.com

The common features in pharmacophore models for hydroxamic acid-based inhibitors often include:

A hydrogen bond donor (the N-OH group).

A hydrogen bond acceptor (the C=O group).

A metal-chelating group (the hydroxamic acid moiety).

Hydrophobic/aromatic regions (the "cap" group). nih.gov

Application to this compound and Ligand Design:

For this compound, a hypothetical pharmacophore model would include the N-hydroxy-N-phenyl group as a key interaction feature, likely involved in hydrogen bonding and metal chelation, while the octanamide (B1217078) chain would contribute to hydrophobic interactions.

The process of ligand design for novel analogs based on this compound would involve:

Generation of a Pharmacophore Hypothesis: Based on the known biological activity of this compound and related compounds, a pharmacophore model would be developed. This model would define the spatial arrangement of key chemical features.

Virtual Screening: The generated pharmacophore model would be used as a 3D query to search large chemical databases for molecules that match the pharmacophoric features. nih.gov

Docking Studies: Hits from virtual screening would be subjected to molecular docking simulations to predict their binding mode and affinity to the target protein. nih.gov

ADMET Prediction: Computational tools would be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed ligands to assess their drug-likeness.

Synthesis and Biological Evaluation: The most promising candidates from the computational workflow would be synthesized and tested for their biological activity to validate the model.

Structure-based ligand design can also be employed if the 3D structure of the biological target is known. nih.gov In this approach, the binding site of the target is analyzed to design ligands that have complementary shape and chemical features, maximizing binding affinity and selectivity.

Table 2: Key Pharmacophoric Features of Hydroxamic Acid-Based Inhibitors

FeatureDescriptionRole in Binding
Hydrogen Bond DonorTypically the -OH of the hydroxamic acidInteraction with acceptor groups in the target's active site
Hydrogen Bond AcceptorThe carbonyl oxygen (C=O)Interaction with donor groups in the target's active site
Metal ChelatorThe -C(=O)N(OH)- groupCoordination with metal ions (e.g., Zn²⁺) in metalloenzymes
Hydrophobic/Aromatic GroupPhenyl ring and alkyl chainvan der Waals interactions and filling of hydrophobic pockets

Preclinical and in Vitro Research Applications

N-Hydroxy-N-phenyloctanamide (HPOA) Performance in Mineral Flotation Systems

This compound (HPOA) has been identified as a novel and highly selective collector in the flotation of oxide minerals. Its design is based on modifying the molecular structure of the commonly used octyl hydroxamic acid (OHA) by replacing a hydrogen atom on the nitrogen with a phenyl group. researchgate.net This modification aims to enhance selectivity and collection efficiency for valuable minerals.

Research has positioned HPOA as a collector with superior performance compared to traditional reagents for certain minerals. In the flotation of fluorite from calcite, HPOA demonstrates significantly better selectivity than oleic acid, a standard fatty acid collector. researchgate.net

The effectiveness of hydroxamate collectors is highly dependent on both the mineral being targeted and the specific structure of the collector. Studies on various hydroxamic acids have shown that performance varies widely. For instance, in cassiterite flotation, cyclohexyl hydroxamic acid (CHA) showed a superior ability to capture the mineral compared to benzohydroxamic acid (BHA). researchgate.net For other minerals like wolframite, CHA also proved to be the most effective collector among those tested, achieving the highest recovery. surfacesciencewestern.com Conversely, for ilmenite (B1198559) flotation, 4-tert-butyl benzoyl hydroxamate yielded the best performance. surfacesciencewestern.com This context underscores the importance of designing specialized collectors like HPOA for specific mineral systems. While traditional collectors like sodium oleate (B1233923) are used for cassiterite, they often suffer from poor selectivity. researchgate.netresearchgate.net The development of novel reagents such as HPOA is a direct response to these limitations, aiming to provide a more targeted separation. researchgate.net

Table 1: Comparative Performance of Various Hydroxamate Collectors

Collector Target Mineral Comparison/Result Source
This compound (HPOA) Fluorite Superior selectivity compared to oleic acid. researchgate.net
Cyclohexyl Hydroxamic Acid (CHA) Cassiterite Superior capturing capability compared to Benzohydroxamic Acid (BHA). researchgate.net
Cyclohexyl Hydroxamic Acid (CHA) Wolframite Highest recovery (92.7%) compared to BHA (63.1%) and Octyl Hydroxamate (77.3%). surfacesciencewestern.com
4-tert-butyl benzoyl hydroxamate (TBH) Ilmenite Best flotation performance among tested hydroxamates. surfacesciencewestern.com

| Salicylhydroxamic Acid (SHA) | Cassiterite | Higher separation selectivity from calcite compared to BHA. | researchgate.net |

The effectiveness of a collector is directly related to its adsorption onto the target mineral's surface. For HPOA, studies confirm that it displays a greater adsorption amount on fluorite surfaces than on calcite under the same conditions, which explains its superior collecting capacity and selectivity in that system. researchgate.net This selective adsorption is a key feature of hydroxamic acids. The functional group of hydroxamic acids can form strong chelates with metal ions on the mineral surface, which is the primary mechanism of action. researchgate.netjournalssystem.com

Research on other hydroxamate collectors validates this principle. The flotation recovery of cassiterite, for example, is directly proportional to the amount of hydroxamic acid adsorbed on its surface. researchgate.net Experiments have shown that CHA exhibits a significantly higher adsorption amount on the cassiterite surface than BHA, correlating with its better flotation performance. researchgate.net Similarly, zeta potential measurements indicate that various hydroxamate collectors selectively adsorb onto the surface of malachite but not quartz, making selective flotation possible. hzdr.de This chelation mechanism allows for a strong and selective interaction, which is fundamental to the function of HPOA and other hydroxamate collectors. researchgate.netresearchgate.net

In Vitro Efficacy of N-Hydroxy-N'-phenyloctanediamide (SAHA/Vorinostat) in Cancer Cell Lines

N-Hydroxy-N'-phenyloctanediamide, more commonly known as Suberoylanilide Hydroxamic Acid (SAHA) or Vorinostat (B1683920), is a histone deacetylase (HDAC) inhibitor that has been extensively studied for its anti-cancer properties.

SAHA has demonstrated potent anti-proliferative effects across various cancer cell lines. In early studies, it was found to have a dramatic inhibitory effect on the proliferation of AXC rat prostate cancer cells at a concentration of 10⁻⁵ M. researchgate.netsurfacesciencewestern.com

In human leukaemia cell lines, SAHA also shows significant activity. The THP-1 human monocytic leukaemia cell line, derived from an acute monocytic leukaemia patient, is a common model for such studies. 911metallurgist.commdpi.com Research has shown that SAHA induces apoptosis (programmed cell death) in THP-1 cells. nih.gov It upregulates the expression of death receptors DR4 and DR5 in these cells, contributing to its growth-inhibitory effects. nih.gov Further studies have confirmed that treatment with SAHA leads to a decrease in live THP-1 cells and an increase in apoptosis. nih.gov

Table 2: IC50 Values of SAHA in Cutaneous T-Cell Lymphoma (CTCL) Cell Lines After 48h Incubation

Cell Line IC50 (μM)
SeAx 0.6
Hut-78 0.75
HH 0.9
MyLa 4.4

Data sourced from a study on the synergistic effects of SAHA and Bortezomib (B1684674). researchgate.net

A notable effect of SAHA is its ability to alter the morphology of cancer cells, often causing them to revert to a state resembling non-malignant cells. In studies with AXC rat prostate cancer cells, treatment with N-Hydroxy-N'-phenyloctanediamide was observed to change the cell morphology to look more like normal cells. researchgate.net This suggests a reversal of the malignant phenotype.

Furthermore, Vorinostat has been shown to preferentially alter the 3D nuclear architecture of malignant cells compared to non-cancerous cells. In esophageal cancer cell lines, the drug caused significant changes in nuclear morphometry and the distribution of chromatin, which could play a role in its anti-cancer action.

SAHA has been shown to work synergistically with other anti-cancer agents, enhancing their cytotoxic effects. This suggests its potential use in combination therapies.

With Bortezomib: In cutaneous T-cell lymphoma (CTCL) cell lines, combining SAHA with the proteasome inhibitor bortezomib resulted in synergistic cytotoxic effects, with Combination Index (CI) values below 1 indicating synergy. researchgate.net

With Docetaxel (B913): In human breast cancer cells, co-treatment with SAHA and docetaxel exerted synergistic cytotoxic effects.

With Tamoxifen (B1202): A synergistic antitumor effect was observed between SAHA and tamoxifen (TAM) on 4T1.2 breast cancer cells, with CI values less than 1. researchgate.net

With Homoharringtonine (HHT): In acute myeloid leukaemia (AML) xenograft models, the combination of HHT and SAHA inhibited tumor growth more effectively than either agent alone and significantly increased survival. nih.gov

With TPA: In the context of reactivating latent HIV-1, employing SAHA with 12-O-tetradecanoylphorbol-13-acetate (TPA) demonstrated a dramatic synergistic effect in purging HIV-1 proviruses from latently infected cells. hzdr.de

Table of Compounds Mentioned

Compound Name Abbreviation / Other Names
This compound HPOA
N-Hydroxy-N'-phenyloctanediamide SAHA, Vorinostat
Octyl Hydroxamic Acid OHA
Oleic Acid -
Cyclohexyl Hydroxamic Acid CHA
Benzohydroxamic Acid BHA
Salicylhydroxamic Acid SHA
4-tert-butyl benzoyl hydroxamate TBH
Bortezomib -
Docetaxel Taxotere
Tamoxifen TAM
Homoharringtonine HHT

Advanced Characterization and Analytical Methodologies

Spectroscopic Characterization of N-Hydroxy-N-phenyloctanamide Structures

Spectroscopic methods are indispensable for the detailed structural analysis of this compound, providing insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic compounds like this compound. slideshare.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure. slideshare.netresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of a molecule provides information on the number of different types of protons and their electronic environments. slideshare.net The chemical shift (δ), signal integration, and spin-spin coupling patterns are key parameters. For this compound, specific proton signals would correspond to the aromatic protons of the phenyl group, the aliphatic protons of the octanoyl chain, and the proton of the hydroxyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in a molecule and their chemical environment. researchgate.net The carbonyl carbon of the amide group, the carbons of the phenyl ring, and the distinct carbons of the octanoyl chain in this compound would each exhibit characteristic chemical shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between protons and carbons, confirming the complete structural assignment. scielo.br

Illustrative NMR Data Interpretation:

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Key Correlations (2D NMR)
Phenyl Protons7.2-7.5 (m)125-140HMBC from phenyl protons to amide carbonyl carbon.
α-CH₂ (to C=O)2.2-2.4 (t)~35COSY with β-CH₂; HMBC to carbonyl carbon.
-(CH₂)₅-1.2-1.6 (m)~22-32COSY correlations within the aliphatic chain.
Terminal CH₃0.8-0.9 (t)~14COSY with adjacent CH₂.
N-OHVariable-May not be observed or appear as a broad singlet.
C=O (Amide)-~170HMBC from α-CH₂ and phenyl protons.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with liquid chromatography (LC), particularly high-resolution mass spectrometry (HRMS), it becomes an invaluable tool for the identification and quantification of this compound, even in complex mixtures. mdpi.comyoutube.com

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of HRMS. mdpi.comyoutube.com This allows for the precise determination of the molecular formula of this compound by providing a highly accurate mass measurement, which helps to distinguish it from other compounds with the same nominal mass. youtube.com

Tandem Mass Spectrometry (MS/MS): MS/MS involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio and inducing its fragmentation to produce product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of this compound. For instance, characteristic losses, such as the loss of the hydroxyl group or cleavage of the octanoyl chain, would be observed. nih.gov

Hydrogen/Deuterium Exchange Mass Spectrometry (H/D Exchange MS): H/D exchange MS is a specialized technique that can provide information about the conformation and solvent accessibility of a molecule. By exposing this compound to a deuterated solvent, the labile proton of the hydroxyl group will exchange with deuterium. The resulting mass increase can be monitored by MS, providing insights into the reactivity and environment of the N-hydroxy group.

Typical Mass Spectrometry Data:

Technique Ionization Mode Observed Ion Information Gained
LC-HRMSESI (+)[M+H]⁺Precise mass for molecular formula confirmation.
LC-HRMSESI (-)[M-H]⁻Confirmatory precise mass.
MS/MSCIDFragment ionsStructural confirmation through characteristic fragmentation patterns.

Surface Science Techniques for Flotation Collector Studies

In the context of mineral flotation, where this compound can act as a collector, understanding its interaction with mineral surfaces is paramount. Surface science techniques provide critical information on the adsorption mechanism and its effect on surface properties.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. nih.govyoutube.com For studying the role of this compound as a flotation collector, XPS can be used to analyze the surface of a mineral after treatment with the collector. researchgate.net By examining the high-resolution spectra of elements like carbon, nitrogen, and oxygen, as well as the key elements from the mineral, one can determine the nature of the chemical bonds formed between the collector and the mineral surface. nih.govnih.gov For example, a shift in the binding energy of the N 1s or O 1s electrons of the hydroxamate group upon adsorption can indicate chemisorption. nih.gov

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is a key parameter for understanding the stability of colloidal dispersions and the adsorption of charged species onto surfaces. publications.gc.ca In flotation, the adsorption of a collector like this compound onto a mineral surface can alter the surface charge. srce.hr Zeta potential measurements of mineral particles in the absence and presence of the collector at different pH values can elucidate the nature of the interaction. researchgate.net A shift in the isoelectric point (IEP) of the mineral to a different pH value upon addition of the collector provides strong evidence for its adsorption and can indicate whether the interaction is primarily electrostatic or chemical.

Analytical Chemistry for Compound Purity and Degradation Profiling

Analytical chemistry techniques are essential for assessing the purity of synthesized this compound and for monitoring its stability and degradation over time.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. nih.gov An HPLC method with a suitable stationary phase (e.g., C18) and mobile phase can be developed to determine the purity of this compound. A single, sharp peak at a specific retention time would indicate a high degree of purity. The presence of other peaks would suggest impurities or degradation products. By coupling the HPLC system to a UV detector or a mass spectrometer (LC-MS), the identity of these other components can be investigated. nih.gov This is crucial for quality control and for understanding the potential degradation pathways of the compound under various environmental conditions.

HPLC for Purity Assessment

The determination of the purity of this compound is a critical step in its characterization, ensuring that the compound is free from process-related impurities. A validated reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose. The principle of this method relies on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.

The development of a suitable HPLC method involves a systematic approach to optimize various chromatographic parameters to achieve adequate separation. Key parameters that are typically optimized include:

Column: A C18 column is a common choice for the separation of moderately nonpolar compounds like this compound. The column dimensions, particle size, and pore size are selected to ensure high efficiency and good peak shape.

Mobile Phase: A mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, is generally used. The pH of the buffer and the gradient or isocratic elution profile of the organic modifier are optimized to achieve the desired separation of all potential impurities from the main compound peak.

Flow Rate: The flow rate of the mobile phase is adjusted to ensure a reasonable analysis time while maintaining good resolution.

Detection: A UV detector is commonly used for the analysis of aromatic compounds like this compound. The detection wavelength is selected at the absorption maximum of the analyte to ensure high sensitivity.

The validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. This includes assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

Parameter Condition
Chromatographic System High-Performance Liquid Chromatograph
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature 30 °C

| Run Time | 30 minutes |

Stability-Indicating Methods for Degradant Separation and Identification

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the decrease in the concentration of an active pharmaceutical ingredient (API) due to degradation. It is crucial for determining the shelf-life and storage conditions of this compound. The development of such a method typically involves forced degradation studies.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. nih.gov The goal is to generate potential degradation products and demonstrate the specificity of the analytical method in separating these degradants from the parent drug. nih.gov Typical stress conditions include:

Acid Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 N HCl) at elevated temperatures.

Base Hydrolysis: Treatment with sodium hydroxide (B78521) (e.g., 0.1 N NaOH) at elevated temperatures.

Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).

Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 80°C).

Photodegradation: Exposing the drug substance to UV and visible light.

The developed HPLC method must be able to resolve all significant degradation products from each other and from the intact this compound peak. Peak purity analysis, often performed using a photodiode array (PDA) detector, is essential to confirm that the analyte peak is free from any co-eluting degradants.

Once the separation is achieved, the structure of the major degradation products can be elucidated using hyphenated techniques such as HPLC-Mass Spectrometry (HPLC-MS). This provides valuable information about the degradation pathways of the molecule.

Table 2: Illustrative Results of a Forced Degradation Study for this compound

Stress Condition Degradation (%) Number of Degradation Products Retention Time of Major Degradant (min)
0.1 N HCl (80°C, 8h) 15.2 2 7.8
0.1 N NaOH (80°C, 4h) 22.5 3 5.2, 9.1
3% H₂O₂ (RT, 24h) 8.7 1 11.5
Dry Heat (100°C, 48h) 5.1 1 13.2

| Photolytic (ICH Q1B) | 3.8 | 1 | 6.5 |

The development and validation of robust, stability-indicating analytical methods are fundamental to ensuring the quality, safety, and efficacy of this compound throughout its lifecycle.

Stability, Metabolism, and Degradation Pathways

Identification and Mechanistic Elucidation of N-Hydroxy Amide Degradation Products

The primary degradation products of Vorinostat (B1683920) identified from biological studies are its metabolites. These products result from the enzymatic processes of hydrolysis, β-oxidation, and glucuronidation. drugbank.com

The two major, pharmacologically inactive metabolites identified in human serum are:

O-glucuronide of vorinostat : Formed by the glucuronidation of the hydroxamic acid group. nih.govresearchgate.netdrugbank.com

4-anilino-4-oxobutanoic acid : Formed through hydrolysis of the amide linkage followed by β-oxidation of the aliphatic chain. nih.govresearchgate.netdrugbank.com

In human studies, the systemic exposure to the O-glucuronide metabolite and 4-anilino-4-oxobutanoic acid was found to be approximately 4-fold and 13-fold higher, respectively, than to Vorinostat itself. drugbank.com

Degradation Product NameParent CompoundFormation Pathway
O-glucuronide of vorinostatN-Hydroxy-N'-phenyloctanediamideGlucuronidation
4-anilino-4-oxobutanoic acidN-Hydroxy-N'-phenyloctanediamideHydrolysis and β-oxidation

Future Directions and Research Perspectives

Optimization of N-Hydroxy-N-phenyloctanamide for Enhanced Flotation Selectivity

The application of hydroxamic acids as collectors in the flotation of various minerals is well-established, and future research will focus on optimizing the structure of this compound to enhance its selectivity for specific minerals. surfacesciencewestern.comresearchgate.netbohrium.comnih.gov Structure-activity relationship (SAR) studies will be crucial in this endeavor.

Key areas for optimization include:

Modification of the Acyl Chain: The length and branching of the octanamide (B1217078) chain can be altered to modulate the compound's hydrophobicity and, consequently, its interaction with mineral surfaces. Shorter or longer alkyl chains may be explored to fine-tune its collecting power for specific minerals.

Substitution on the Phenyl Ring: Introducing various substituents on the phenyl group can influence the electronic properties and steric hindrance of the molecule, thereby affecting its binding affinity and selectivity. For instance, electron-donating or electron-withdrawing groups could be systematically introduced to understand their impact on the collector's performance.

Introduction of Additional Functional Groups: The incorporation of other functional groups into the molecule could lead to collectors with dual functionalities or enhanced chelating properties for specific metal ions on mineral surfaces.

The following table outlines potential structural modifications and their expected impact on flotation selectivity:

Structural Modification Rationale Expected Impact on Flotation Selectivity
Varying the length of the alkyl chain (e.g., hexanamide, decanamide)To alter the hydrophobic character and steric bulk of the collector.Improved selectivity for minerals with different surface properties.
Introducing substituents (e.g., -CH3, -Cl, -OCH3) on the phenyl ringTo modify the electron density and steric environment around the hydroxamic acid group.Enhanced binding affinity and specificity for target metal ions on the mineral surface.
Incorporating heteroatoms (e.g., N, S) in the acyl chain or phenyl ringTo introduce additional coordination sites for metal ions.Increased chelation strength and potential for multi-metal selectivity.

Research efforts will likely involve the synthesis of a library of this compound derivatives with these modifications, followed by systematic evaluation of their flotation performance for various ores through micro-flotation tests and contact angle measurements. researchgate.netresearchgate.net

Rational Design of Next-Generation Histone Deacetylase Inhibitors

This compound belongs to the class of hydroxamic acids, which are known inhibitors of histone deacetylases (HDACs), a family of enzymes involved in gene expression regulation and implicated in cancer. researchgate.netturkjps.orgacs.org Future research will focus on the rational design of next-generation HDAC inhibitors based on the this compound scaffold, with a primary goal of achieving isoform selectivity to minimize off-target effects.

The design of these inhibitors typically follows a pharmacophore model consisting of three key components:

A zinc-binding group (ZBG) that chelates the zinc ion in the active site of the HDAC enzyme. The hydroxamic acid moiety of this compound serves as an effective ZBG.

A linker region that occupies the hydrophobic channel of the enzyme's active site. The octanamide chain in this compound acts as this linker.

A cap group that interacts with the surface of the enzyme. The phenyl group in this compound functions as the cap group.

Strategies for the rational design of more potent and selective HDAC inhibitors include:

Modification of the Cap Group: The phenyl ring can be replaced with other aromatic or heterocyclic moieties to enhance interactions with the surface of specific HDAC isoforms. researchgate.net

Optimization of the Linker: The length and rigidity of the linker can be modified to achieve better fitting into the active site of the target HDAC.

"Linkerless" Inhibitors: An emerging strategy involves the design of inhibitors that lack a traditional linker, aiming to exploit unique sub-pockets in the active site of certain HDAC isoforms. psu.edu

The following table summarizes design strategies for next-generation HDAC inhibitors based on this compound:

Design Strategy Target Example Modification Expected Outcome
Cap Group ModificationEnhance isoform selectivityReplacement of the phenyl group with a quinazoline or benzimidazole moiety. researchgate.netfigshare.comIncreased potency and selectivity for specific HDAC isoforms (e.g., HDAC6).
Linker OptimizationImprove binding affinityIntroduction of double bonds or cyclic structures within the octanamide chain.Enhanced rigidity and better conformational fit within the active site.
"Linkerless" ApproachTarget unique active site featuresDesign of compact molecules where the cap group is directly attached to the ZBG. psu.eduHigh selectivity for specific HDAC isoforms with unique active site topologies.

Exploration of Novel Therapeutic Targets for this compound Derivatives

While HDAC inhibition is a primary therapeutic focus, the hydroxamic acid moiety is a versatile metal-binding group that can interact with other metalloenzymes. acs.orgmdpi.com Future research will explore novel therapeutic targets for derivatives of this compound, potentially leading to the development of multi-target agents or drugs for diseases beyond cancer.

Potential novel targets for this compound derivatives include:

Matrix Metalloproteinases (MMPs): These zinc-dependent endopeptidases are involved in tissue remodeling and are implicated in diseases such as arthritis and cancer metastasis. Hydroxamic acid-based inhibitors of MMPs have been developed, and derivatives of this compound could be designed to target specific MMPs. mdpi.com

Tyrosinase: This copper-containing enzyme plays a key role in melanin biosynthesis, and its inhibition is of interest in the treatment of hyperpigmentation disorders. Benzohydroxamic acid has been shown to be a potent tyrosinase inhibitor, suggesting that this compound derivatives could also be effective. nih.gov

Ribonucleotide Reductase: This enzyme is essential for DNA synthesis and repair, making it a target for anticancer drugs. Structure-activity relationship studies of benzohydroxamic acids as inhibitors of ribonucleotide reductase have been conducted, providing a basis for the design of this compound-based inhibitors. nih.gov

The exploration of these novel targets will involve screening libraries of this compound derivatives against a panel of metalloenzymes and other relevant biological targets.

Integrated Computational and Experimental Approaches for Compound Development

The development of new compounds based on the this compound scaffold will be significantly accelerated by the integration of computational and experimental approaches. nih.govnih.gov Computational methods can be used to predict the properties and activities of virtual compounds, thereby guiding the synthesis and experimental testing of the most promising candidates.

Key integrated approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their flotation efficiency or biological activity. nih.gov These models can then be used to predict the performance of new, unsynthesized compounds.

Molecular Docking: This technique can be used to simulate the binding of this compound derivatives to the active sites of target enzymes, such as HDACs or MMPs. figshare.com Docking studies can provide insights into the binding mode and help in the design of more potent inhibitors.

Pharmacophore Modeling and Virtual Screening: Pharmacophore models can be generated based on the known active compounds to identify the essential structural features required for activity. These models can then be used to screen large virtual libraries of compounds to identify new potential hits. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound-target complex over time, providing a more detailed understanding of the binding interactions and the stability of the complex. nih.gov

The results from these computational studies will guide the synthesis of a smaller, more focused set of compounds for experimental validation, thereby saving time and resources. This iterative cycle of computational design and experimental testing is a powerful strategy for the efficient development of new and improved this compound-based compounds.

Q & A

Q. What are the recommended methodologies for synthesizing and purifying N-Hydroxy-N-phenyloctanamide in laboratory settings?

Synthesis typically involves the reaction of phenylhydroxylamine with octanoyl chloride under controlled conditions. Key parameters include:

  • Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to minimize side reactions .
  • Temperature control : Maintain 0–5°C during acylation to prevent decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended. Monitor purity via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Employ a multi-technique approach:

  • Spectroscopy :
    • ¹H/¹³C NMR : Key peaks include δ 8.2 ppm (N–H), δ 2.3–2.5 ppm (octanoyl CH₂), and aromatic protons (δ 7.2–7.6 ppm) .
    • FT-IR : Confirm hydroxamic acid O–H (~3200 cm⁻¹) and C=O (~1650 cm⁻¹) stretches .
  • Mass spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 264.3 .
  • Melting point : Reported range 98–102°C (lit. data) .

Q. What laboratory safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and handling due to potential respiratory irritation .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C) .
  • Light sensitivity : Store in amber vials at –20°C; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • pH-dependent stability : Perform kinetic studies in buffers (pH 2–12) to identify optimal storage conditions (stable at pH 4–8) .

Advanced Research Questions

Q. What strategies are effective for elucidating the reaction mechanisms of this compound in metal chelation or radical scavenging?

  • Kinetic studies : Use stopped-flow spectrophotometry to measure rate constants for Fe³⁺ chelation (λ = 450 nm) .
  • EPR spectroscopy : Detect radical adducts (e.g., DMPO spin-trapping) to confirm antioxidant activity .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) can predict binding energies with transition metals .

Q. How can contradictory data on the biological activity of this compound be resolved?

  • Reproducibility checks : Adhere to NIH guidelines for preclinical studies, including detailed reporting of solvent purity, temperature, and cell line authentication .
  • Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ in DPPH radical scavenging vs. ORAC assays) .
  • Control experiments : Test for interference from common contaminants (e.g., trace metals) using ICP-MS .

Q. What advanced techniques are suitable for studying degradation pathways of this compound?

  • LC-HRMS : Identify degradation products (e.g., phenylhydroxylamine or octanoic acid) under oxidative stress .
  • Isotopic labeling : Use ¹⁸O-labeled water in hydrolysis studies to track oxygen incorporation .
  • Accelerated stability testing : Apply ICH Q1A guidelines (40°C/75% RH for 6 months) to simulate long-term degradation .

Q. How can computational chemistry optimize the design of this compound derivatives for enhanced activity?

  • QSAR modeling : Correlate substituent effects (Hammett σ values) with antioxidant capacity .
  • Molecular docking : Screen derivatives against target proteins (e.g., xanthine oxidase) using AutoDock Vina .
  • ADMET prediction : Use SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for improved bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.